molecular formula C22H26N4O3 B595077 S-(-)-1,1/'-Binaphthyl-2,2/'-Diol CAS No. 1853-99-2

S-(-)-1,1/'-Binaphthyl-2,2/'-Diol

Cat. No.: B595077
CAS No.: 1853-99-2
M. Wt: 394.475
InChI Key: MIHXZJHZTJPSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol: is a chiral organic compound that has garnered significant interest in various fields of chemistry due to its unique structural properties. This compound consists of two naphthalene rings connected by a single bond, with hydroxyl groups attached to the 2 and 2’ positions. The chirality of this compound arises from the axial asymmetry of the naphthalene rings, making it an important molecule in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomer. One common method is the oxidative coupling of 2-naphthol using oxidizing agents such as copper(II) chloride or iron(III) chloride under controlled conditions to form the binaphthyl structure. The resulting racemic mixture can then be resolved using chiral acids or bases to obtain the S-(-) enantiomer.

Industrial Production Methods: Industrial production of S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol often involves large-scale oxidative coupling reactions followed by enantioselective resolution. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can enhance the efficiency and yield of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases, such as aluminum chloride or sodium hydroxide.

Major Products:

    Oxidation: Formation of binaphthoquinones.

    Reduction: Formation of dihydrobinaphthyl derivatives.

    Substitution: Various substituted binaphthyl derivatives depending on the substituents used.

Scientific Research Applications

S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.

    Biology: Investigated for its potential as a chiral selector in chromatographic separation techniques.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of chiral materials and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol exerts its effects is primarily through its ability to induce chirality in chemical reactions. The axial chirality of the compound allows it to interact with other chiral molecules and catalysts, facilitating enantioselective transformations. The hydroxyl groups can form hydrogen bonds with substrates, stabilizing transition states and enhancing reaction selectivity.

Comparison with Similar Compounds

    R-(+)-1,1/‘-Binaphthyl-2,2/’-Diol: The enantiomer of S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol, with similar properties but opposite chirality.

    1,1/‘-Binaphthyl-2,2/’-Diamine: A related compound with amino groups instead of hydroxyl groups, used in similar applications.

    2,2/‘-Bis(diphenylphosphino)-1,1/’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric catalysis.

Uniqueness: S-(-)-1,1/‘-Binaphthyl-2,2/’-Diol is unique due to its axial chirality and the presence of hydroxyl groups, which make it highly effective in inducing chirality in various chemical reactions. Its ability to form stable hydrogen bonds and interact with a wide range of substrates and catalysts sets it apart from other similar compounds.

Properties

CAS No.

1853-99-2

Molecular Formula

C22H26N4O3

Molecular Weight

394.475

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide

InChI

InChI=1S/C22H26N4O3/c1-16-20(22(28)26(25(16)4)17-10-6-5-7-11-17)23-21(27)18-12-8-9-13-19(18)29-15-14-24(2)3/h5-13H,14-15H2,1-4H3,(H,23,27)

InChI Key

MIHXZJHZTJPSLN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.